molecular formula C8H7ClN2O B12537429 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide

Cat. No.: B12537429
M. Wt: 182.61 g/mol
InChI Key: GOFGFWBKDCHWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide (CAS: 685513-89-7) is a substituted derivative of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, characterized by a chlorine atom at position 4, a methyl group at position 3, and a 7-oxide modification.

Properties

IUPAC Name

4-chloro-7-hydroxy-3-methylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-5-4-10-8-7(5)6(9)2-3-11(8)12/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFGFWBKDCHWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C1=C(C=CN2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-3-methylpyridine with a suitable oxidizing agent can yield the desired compound. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to remove the oxide group or reduce other functional groups present in the molecule.

    Substitution: The chlorine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Pharmacological Applications

1H-Pyrrolo[2,3-b]pyridine derivatives are recognized for their diverse biological activities. Key applications include:

  • Anticancer Activity : Several studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For instance, compounds derived from this scaffold have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Research indicates that these compounds exhibit significant antimicrobial activity against a range of pathogens. Their ability to inhibit bacterial growth makes them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Some derivatives have displayed anti-inflammatory properties by modulating inflammatory pathways, making them promising candidates for treating inflammatory diseases .
  • Neuroprotective Effects : The neuroprotective potential of these compounds has been investigated, particularly in models of neurodegenerative diseases. Their ability to cross the blood-brain barrier enhances their therapeutic prospects in treating conditions like Alzheimer's disease .

Synthetic Methodologies

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves cyclo-condensation reactions. For example:

  • Cyclo-condensation Reactions : A common method involves the reaction of 2-amino compounds with active methylene reagents in acidic conditions to produce substituted pyrrolo[2,3-b]pyridines. This approach has been optimized for yield and purity, facilitating the development of new derivatives with enhanced biological activities .

Table 1: Summary of Synthetic Methods

MethodologyDescriptionYield (%)
Cyclo-condensationReaction of amino compounds with methylene reagentsHigh
Microwave-assisted synthesisRapid synthesis using microwave irradiationModerate
One-pot reactionsSimplified synthesis involving multiple steps in one potVariable

Case Study 1: Anticancer Activity

A study conducted by Hilmy et al. (2023) demonstrated that specific pyrrolo[2,3-b]pyridine derivatives exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of tumor growth in vivo models .

Case Study 2: Antimicrobial Efficacy

Research published in Molecules (2022) investigated a series of pyrrolo[2,3-b]pyridine derivatives for their antimicrobial properties. The results showed that certain compounds had MIC values comparable to standard antibiotics against resistant bacterial strains, indicating their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Key Observations :

  • The 7-oxide group in the target compound may increase hydrogen-bonding capacity, influencing pharmacokinetics compared to non-oxidized analogs.
  • Chlorine at position 4 is associated with enhanced bioactivity in related compounds (e.g., analgesic effects at 50 mg/kg) .

Pharmacological Activities

Analgesic and Hypotensive Effects

  • 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine derivatives exhibit significant analgesic activity at 50 mg/kg (tail immersion test) but show toxicity at 75 mg/kg in mice .
  • 6-Methyl-1H-pyrrolo[2,3-b]pyridine analogs induce slight hypotension in normotensive rats at 75 mg/kg, suggesting substituent position modulates cardiovascular effects .
  • Target compound: No direct pharmacological data are available, but the 7-oxide group could mitigate toxicity observed in non-oxidized analogs by altering metabolic pathways.

Kinase Inhibition

  • 3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridines demonstrate potent protein kinase inhibition, highlighting the scaffold’s versatility for targeting enzymatic activity .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine, specifically the compound 4-chloro-3-methyl-, 7-oxide (CAS Number: 688782-02-7), is a heterocyclic organic compound with significant biological activity. This article reviews its chemical properties, biological activities, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₇ClN₂
  • Molecular Weight : 166.61 g/mol
  • CAS Number : 688782-02-7
  • Purity : Typically ≥97% in commercial preparations .

Biological Activity Overview

The biological activities of pyrrolo[2,3-b]pyridine derivatives, including 4-chloro-3-methyl-, 7-oxide, have been explored in various studies. The compound exhibits a range of pharmacological effects:

  • Anticancer Activity : Research indicates that pyrrolo[2,3-b]pyridine derivatives can inhibit tumor cell proliferation. For example, studies have shown that substituents on the pyridine ring significantly affect the cytotoxicity against various cancer cell lines, including ovarian and breast cancers. The compound's activity is often linked to its ability to induce apoptosis in cancer cells while maintaining low toxicity to normal cells .
  • Antiviral Properties : Some derivatives have demonstrated antiviral activity, particularly against HIV. The structure of the compound influences its efficacy; specific modifications can enhance its ability to inhibit viral replication .
  • Antidiabetic Effects : Certain studies have reported that pyrrolo[2,3-b]pyridine compounds exhibit potential antidiabetic effects by modulating glucose metabolism and enhancing insulin sensitivity in vitro .
  • Neuroprotective Effects : Compounds within this class have been investigated for their neuroprotective properties and potential use in treating neurodegenerative diseases due to their ability to modulate neuroinflammation and oxidative stress responses .

Structure-Activity Relationship (SAR)

The biological activity of 4-chloro-3-methyl-, 7-oxide is influenced by its structural features:

  • The presence of the chlorine atom at the 4-position and the methyl group at the 3-position are critical for enhancing biological activity.
  • Modifications at other positions on the pyrrolo ring can either enhance or diminish activity depending on the target disease.

Case Study 1: Anticancer Activity

A study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their cytotoxic effects against various cancer cell lines. The compound showed moderate cytotoxicity against ovarian cancer cells with an IC50 value indicating effective inhibition of cell growth without significant toxicity to non-cancerous cells .

Case Study 2: Antiviral Activity

In another investigation focusing on HIV inhibition, derivatives of pyrrolo[2,3-b]pyridine were tested for their ability to prevent viral replication. The results indicated that specific structural modifications led to enhanced antiviral efficacy, with some compounds achieving EC50 values below 10 µM .

Data Table of Biological Activities

Biological ActivityEffectReference
AnticancerModerate cytotoxicity against ovarian cancer cells
AntiviralInhibition of HIV replication
AntidiabeticEnhanced insulin sensitivity
NeuroprotectiveModulation of neuroinflammation

Q & A

Basic: What synthetic methodologies are effective for preparing 1H-Pyrrolo[2,3-b]pyridine derivatives, including 4-chloro-3-methyl-7-oxide?

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives often employs cyclocondensation reactions between amino-pyrrole precursors and active methylene compounds. For example, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile reacts with active methylene substrates (e.g., malononitrile) in acetic acid with catalytic HCl to form substituted 1H-pyrrolo[2,3-b]pyridines . For the 7-oxide derivative, oxidation steps using nitric acid or peracids (e.g., trifluoroacetic acid with nitric acid) are critical to introduce the oxide group at the 7-position, as demonstrated in the synthesis of nitro-substituted analogs . Key considerations include:

  • Catalyst optimization : HCl or Lewis acids enhance reaction efficiency.
  • Purification : Silica gel chromatography with gradients of DCM/ethyl acetate (e.g., 9:1) is standard .
  • Yield optimization : Reaction temperature and stoichiometry of nitric acid in oxidation steps significantly impact yields .

Basic: How are structural and spectroscopic characteristics of 4-chloro-3-methyl-7-oxide derivatives validated?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C) , IR spectroscopy , and mass spectrometry . For example:

  • ¹H NMR : The 7-oxide group deshields adjacent protons, causing downfield shifts (e.g., δ 8.35–13.49 ppm for NH protons) .
  • ¹³C NMR : Chlorine and methyl substituents induce distinct chemical shifts (e.g., C-4 chloro-substituted carbons at ~120–130 ppm) .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical masses (e.g., C₈H₆ClN₂O: MW 183.6) .
  • Elemental analysis : Deviations >0.4% in C/H/N ratios suggest impurities .

Advanced: What strategies resolve contradictions in biological activity data for pyrrolo[2,3-b]pyridine derivatives?

Discrepancies in bioactivity (e.g., FGFR inhibition vs. cytotoxicity) may arise from:

  • Substituent positioning : The 3-methyl and 4-chloro groups in 7-oxide derivatives influence FGFR1 binding affinity. For example, replacing 3-methoxy with hydrophobic groups enhances interactions in the kinase hydrophobic pocket .
  • Oxide group effects : The 7-oxide moiety may alter solubility, impacting cellular uptake. Compounds with logP <3 show better membrane permeability .
  • Assay variability : Use standardized protocols (e.g., 72-hour MTT assays on 4T1 breast cancer cells) to ensure reproducibility .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of 4-chloro-3-methyl-7-oxide derivatives?

SAR analysis reveals:

  • Critical substituents :
    • 4-Chloro : Essential for FGFR1 inhibition (IC₅₀ ≤25 nM). Removal reduces potency by >10-fold .
    • 3-Methyl : Enhances metabolic stability but may reduce solubility. Introducing polar groups (e.g., -OH) at the 5-position balances these properties .
    • 7-Oxide : Increases hydrogen-bonding potential with kinase hinge regions (e.g., FGFR1 Asp641) .
  • Modification strategies :
    • Heterocycle fusion : Pyrimidine or pyrazole rings at the 3-position improve selectivity (e.g., 3-(pyrazolyl) derivatives show >100-fold selectivity over VEGFR2) .
    • Pro-drug approaches : Acetylation of the 1H-pyrrole nitrogen enhances oral bioavailability .

Advanced: What are the current gaps in toxicological and pharmacokinetic data for this compound class?

Existing limitations include:

  • Toxicity profiles : No comprehensive data on reproductive toxicity, organ-specific effects, or mutagenicity are available .
  • Metabolic stability : Limited studies on cytochrome P450 interactions (e.g., CYP3A4 inhibition potential).
  • Solubility challenges : The 7-oxide group increases polarity but may reduce blood-brain barrier penetration. Formulation with cyclodextrins or lipid nanoparticles is under exploration .

Advanced: How can computational methods aid in designing novel derivatives with improved potency?

  • Molecular docking : Predict binding modes to FGFR1 (PDB: 3RHK). The 4-chloro group forms halogen bonds with Leu487, while the 7-oxide interacts with Asp641 .
  • QSAR models : Use descriptors like topological polar surface area (TPSA) and lipophilicity (ClogP) to optimize ADME properties. For FGFR inhibitors, TPSA <90 Ų and ClogP 2–4 are ideal .
  • DFT studies : Analyze electron density maps to predict regioselectivity in nitration or chlorination reactions .

Basic: What analytical techniques are used to assess purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity .
  • Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks reveals degradation products (e.g., dechlorinated analogs) .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C for most derivatives) .

Advanced: How can spectral data discrepancies (e.g., unexpected NMR shifts) be troubleshooted?

  • Tautomeric equilibria : The 7-oxide group may shift between N-oxide and hydroxyl forms, causing split peaks. Use DMSO-d₆ to stabilize the N-oxide form .
  • Residual solvents : Ethyl acetate or DCM traces in NMR samples can obscure signals. Dry samples under vacuum for 24 hours .
  • Dynamic effects : Rotameric states of methyl groups broaden signals. Acquire spectra at elevated temperatures (e.g., 50°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.